2,3-Dichloro-4,5-difluorobenzoic acid
Description
2-Chloro-4,5-difluorobenzoic acid (CAS: 110877-64-0) is a halogenated benzoic acid derivative with the molecular formula C₇H₃ClF₂O₂ and a molecular weight of 192.55 g/mol. It is characterized by a chlorine substituent at the 2-position and fluorine atoms at the 4- and 5-positions on the aromatic ring. This compound is synthesized via a three-step process involving decarboxylation of 4,5-difluorophthalic anhydride, nitration, and chlorodenitrination . Key properties include:
- Melting point: 103–106°C
- Water solubility: 5.0 g/L at 20°C
- pKa: ~2.50 (predicted), indicating strong acidity due to electron-withdrawing substituents .
It serves as a critical intermediate in medicinal chemistry and agrochemical synthesis, particularly in the development of pesticides and bioactive metal complexes .
Properties
CAS No. |
112062-61-0 |
|---|---|
Molecular Formula |
C7H2Cl2F2O2 |
Molecular Weight |
226.99 g/mol |
IUPAC Name |
2,3-dichloro-4,5-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Cl2F2O2/c8-4-2(7(12)13)1-3(10)6(11)5(4)9/h1H,(H,12,13) |
InChI Key |
LPDOHCZLFZKSLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3,5-Difluorobenzoic Acid (CAS: 455-40-3)
- Molecular formula : C₇H₄F₂O₂
- Molecular weight : 158.10 g/mol
- Key differences :
- Lacks chlorine substituents, reducing molecular weight and lipophilicity.
- Predicted to have a higher pKa (~3.5–4.0) due to fewer electron-withdrawing groups compared to 2-chloro-4,5-difluorobenzoic acid.
- Applications: Primarily used as a reference standard and intermediate in pharmacological research .
2,3,4,5-Tetrafluorobenzoic Acid
- Molecular formula : C₇H₂F₄O₂
- Molecular weight : 194.09 g/mol
- Key differences :
3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid (CAS: 189283-53-2)
- Molecular formula : C₇H₃Cl₂FO₃
- Molecular weight : 233.00 g/mol
- Key differences: Contains two chlorine atoms, a hydroxyl group, and one fluorine atom. Hydroxyl group increases polarity and reduces acidity (pKa ~4.5–5.0). Potential applications in pharmaceuticals due to hydrogen-bonding capabilities .
3,5-Dichloro-2,4-difluorobenzoyl Chloride (CAS: 101513-72-8)
- Molecular formula : C₇HCl₃F₂O
- Molecular weight : 237.45 g/mol
- Key differences :
Data Table: Comparative Properties
Q & A
Q. What are the recommended synthetic routes for preparing 2,3-dichloro-4,5-difluorobenzoic acid, and what are the critical reaction parameters?
- Methodological Answer : A common approach involves selective halogenation and fluorination of benzoic acid derivatives. For example:
Chlorination : Start with a fluorinated benzene derivative (e.g., 4,5-difluorobenzoic acid). Introduce chlorine atoms at positions 2 and 3 using chlorinating agents like Cl₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Fluorination : Fluorination can be achieved using fluorinating agents (e.g., KF or SF₄) under controlled conditions. For regioselectivity, protect the carboxylic acid group during fluorination to avoid side reactions .
Key Parameters :
- Temperature: 80–120°C for chlorination.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.
- Yield optimization: Monitor reaction progress via TLC or HPLC.
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions (e.g., Cl and F atoms) via splitting patterns and chemical shifts. Fluorine atoms cause deshielding, while chlorine atoms influence coupling constants .
- High-Performance Liquid Chromatography (HPLC) :
- Column: C18 reverse-phase.
- Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid.
- Retention time: Compare against standards (e.g., 2-chloro-4,5-difluorobenzoic acid, ~12.5 min under similar conditions) .
- Mass Spectrometry (MS) : Confirm molecular ion [M-H]⁻ at m/z 226.94 (calculated for C₇H₂Cl₂F₂O₂) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
- Storage : Keep in a cool, dry place in a sealed amber vial to prevent photodegradation.
Advanced Research Questions
Q. How does the introduction of chlorine and fluorine substituents influence the electronic and steric properties of benzoic acid derivatives?
- Methodological Answer :
- Electronic Effects :
- Fluorine atoms are electron-withdrawing (-I effect), increasing the acidity of the carboxylic acid group (pKa ~1.5–2.0).
- Chlorine atoms contribute both -I and +M effects, altering resonance stabilization .
- Steric Effects :
- Steric hindrance at positions 2 and 3 reduces reactivity in nucleophilic substitution reactions. Computational modeling (e.g., DFT) can predict bond angles and torsional strain .
Q. What challenges arise in achieving regioselective fluorination during the synthesis of polyhalogenated benzoic acids?
- Methodological Answer :
- Competing Side Reactions : Fluorination agents (e.g., SF₄) may over-fluorinate or displace existing halogens.
- Mitigation Strategies :
Use protecting groups (e.g., methyl esters) for the carboxylic acid to direct fluorination to desired positions.
Optimize reaction time and temperature (e.g., 60°C for 6 hours reduces byproduct formation) .
- Analytical Validation : Monitor reaction intermediates via GC-MS or LC-MS to identify competing pathways .
Q. How can researchers resolve contradictions in spectroscopic data for halogenated benzoic acid derivatives?
- Methodological Answer :
- Case Study : Conflicting NMR signals for Cl and F substituents can arise due to dynamic effects or solvent interactions.
- Solution : Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to distinguish splitting patterns .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid) to assign peaks accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
